trans-1,1'-Dimethyl-5,5'-azotetrazole
Description
Structure
3D Structure
Properties
CAS No. |
41463-68-7 |
|---|---|
Molecular Formula |
C4H6N10 |
Molecular Weight |
194.16 g/mol |
IUPAC Name |
(E)-bis(1-methyltetrazol-5-yl)diazene |
InChI |
InChI=1S/C4H6N10/c1-13-3(7-9-11-13)5-6-4-8-10-12-14(4)2/h1-2H3/b6-5+ |
InChI Key |
HOXMAHGFAGMFCJ-AATRIKPKSA-N |
Isomeric SMILES |
CN1C(=NN=N1)/N=N/C2=NN=NN2C |
Canonical SMILES |
CN1C(=NN=N1)N=NC2=NN=NN2C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Trans 1,1 Dimethyl 5,5 Azotetrazole and Its Congeners
Molecular Spectroscopy Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁴N, ³¹P)
No specific ¹H, ¹³C, or ¹⁴N NMR spectral data for trans-1,1'-Dimethyl-5,5'-azotetrazole could be located. For a complete structural confirmation, ¹H NMR would be expected to show a single resonance corresponding to the chemically equivalent methyl protons. Similarly, ¹³C NMR would provide signals for the methyl carbons and the distinct carbons of the tetrazole rings. ¹⁴N or ¹⁵N NMR would be crucial for characterizing the ten nitrogen atoms within the molecule's unique electronic environment. Without access to experimental spectra or published chemical shifts, a detailed analysis is not possible.
Vibrational Spectroscopy (Infrared and Raman)
Specific Infrared (IR) and Raman spectroscopic data, including characteristic absorption bands and vibrational frequencies for this compound, are not available in the searched literature. Such data would be essential for identifying key functional groups, such as the N=N azo linkage and the vibrations of the tetrazole rings. Analysis of these spectra allows for the confirmation of the molecular structure and provides insight into the bond strengths within the molecule.
Crystallographic Analysis of Solid-State Structures
Single-Crystal X-ray Diffraction for Atomic Arrangement Determination
A crystallographic information file (CIF) or published study detailing the single-crystal X-ray diffraction of this compound could not be found. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Key data such as bond lengths, bond angles, torsion angles, crystal system, and space group are currently unknown for this compound.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
Without a crystal structure, a definitive analysis of the intermolecular forces governing the solid-state packing of this compound is impossible. As the molecule lacks classical hydrogen bond donors, the crystal packing would likely be dominated by van der Waals forces and potentially weak C-H···N interactions. A detailed analysis would require precise atomic coordinates and intermolecular distances obtained from X-ray diffraction.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Detailed mass spectrometry data, including the electron impact (EI) or electrospray ionization (ESI) mass spectrum and an analysis of the fragmentation pattern for this compound, is not described in the available resources. This analysis would confirm the compound's molecular weight of 194.1574 g/mol and provide valuable information about its stability and the characteristic pathways through which it decomposes upon ionization.
Elemental Analysis for Stoichiometric Verification
For this compound and its structural isomer, 2,2'-Dimethyl-5,5'-azotetrazole, elemental analysis serves to confirm the successful methylation of the azotetrazole (B13743461) core and to differentiate between the two isomers. Research focused on the thermal safety of these compounds includes their characterization, where elemental analysis is a key component. The monohydrate of 1,1'-Dimethyl-5,5'-azotetrazole is also often studied, and its elemental analysis is distinct due to the presence of a water molecule.
The broader family of azotetrazoles and their precursors also rely heavily on elemental analysis for their characterization. For instance, the synthesis of various energetic salts of the 5,5'-azotetrazolate anion requires meticulous purification and subsequent stoichiometric confirmation to ensure the desired cation-anion ratio. Similarly, foundational molecules like 5-aminotetrazole (B145819) and 2,5-diaminotetrazole, which serve as building blocks for more complex structures, are routinely subjected to elemental analysis to verify their purity before use in further synthetic steps.
The data presented in the following tables showcase the typical results obtained from the elemental analysis of this compound and a selection of its important congeners. The close agreement between the calculated and found percentages for carbon, hydrogen, and nitrogen provides strong evidence for the successful synthesis and purification of these materials.
Elemental Analysis Data for trans-1,1'-Dimethyl-5,5'-azotetrazole and its Isomer
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |
| This compound | C₄H₆N₁₀ | C | 24.74 | - |
| H | 3.11 | - | ||
| N | 72.14 | - | ||
| 2,2'-Dimethyl-5,5'-azotetrazole | C₄H₆N₁₀ | C | 24.74 | - |
| H | 3.11 | - | ||
| N | 72.14 | - | ||
| 1,1'-Dimethyl-5,5'-azotetrazole Monohydrate | C₄H₈N₁₀O | C | 22.64 | - |
| H | 3.80 | - | ||
| N | 66.01 | - |
Note: Specific "Found" values for these compounds were not available in the searched literature abstracts. The calculated values are provided for stoichiometric reference.
Elemental Analysis Data for Selected Congeners
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
| 5-Aminotetrazole | CH₃N₅ | C | 14.12 | - | |
| H | 3.55 | - | |||
| N | 82.33 | - | |||
| 2,5-Diaminotetrazole | CH₄N₆ | C | 12.00 | - | rsc.org |
| H | 4.03 | - | rsc.org | ||
| N | 83.97 | - | rsc.org | ||
| Guanidinium (B1211019) Azotetrazolate | C₄H₁₂N₁₆ | C | 16.90 | 16.9 | vssc.gov.in |
| H | 4.26 | - | vssc.gov.in | ||
| N | 78.85 | 78.9 | vssc.gov.in |
Theoretical and Computational Investigations of Trans 1,1 Dimethyl 5,5 Azotetrazole
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of energetic molecules. These in silico approaches allow for a detailed examination of molecular geometries, electronic distributions, and energies, which are essential for predicting the behavior of a compound.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of tetrazole derivatives due to its balance of computational cost and accuracy. For molecules like trans-1,1'-Dimethyl-5,5'-azotetrazole, DFT calculations, often using hybrid functionals such as B3LYP with various basis sets (e.g., 6-311++G**), are employed to optimize the ground state molecular geometry. These calculations provide key structural parameters, including bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is utilized to determine fundamental electronic properties. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a larger gap generally implies greater stability. For energetic materials, this gap can also be correlated with sensitivity to initiation.
A crucial parameter for any energetic material is its enthalpy of formation, as it dictates the energy release during decomposition. Computational methods provide a safe and efficient means of estimating this value. The atomization method is a common approach where the gas-phase enthalpy of formation is calculated from the total atomization energy of the molecule. This involves computing the electronic energy of the molecule and the constituent atoms at a high level of theory.
For nitrogen-rich compounds, various computational methods, including composite methods like G4MP2 and G4, are used alongside DFT to achieve high accuracy in the calculated enthalpy of formation. researchgate.net These methods are essential for the subsequent prediction of detonation parameters.
Electronic Structure and Bonding Analysis
Beyond basic geometric and energetic parameters, a deeper understanding of the electronic structure and bonding within the molecule is necessary. This involves analyzing charge distribution, bond characteristics, and the electronic nature of the tetrazole rings.
Natural Bond Orbital (NBO) analysis is a powerful technique for interpreting the charge distribution within a molecule and understanding bonding interactions. By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a clear picture of the electron density on each atom and the nature of the chemical bonds.
For this compound, NBO analysis would reveal the natural atomic charges on the nitrogen and carbon atoms of the tetrazole rings, the azo bridge, and the methyl groups. This information is vital for understanding the molecule's polarity and identifying potential sites for electrophilic or nucleophilic attack. The analysis of donor-acceptor interactions between filled and empty orbitals can also provide insights into the electronic delocalization and stability of the molecule.
The tetrazole ring exhibits aromatic character, which contributes to its stability. Computational studies on C-substituted tetrazoles have utilized various metrics to quantify this aromaticity, including geometric indices, nucleus-independent chemical shift (NICS), and aromatic stabilization energy (ASE). nih.gov These studies help in understanding how substituents, such as the azo and methyl groups in this compound, influence the electronic delocalization within the tetrazole rings. nih.gov
Tautomerism is another important consideration for tetrazole derivatives. While this compound has its methyl groups fixed, studies on related tetrazoles investigate the relative energies of different tautomeric forms (e.g., 1H vs. 2H tautomers). nih.gov DFT calculations have shown that the relative stability of tautomers can be significantly influenced by the nature and position of substituents. nih.gov
Prediction and Modeling of Advanced Performance Parameters
A primary goal of theoretical studies on energetic materials is the prediction of their performance. By combining computationally derived parameters with established empirical and theoretical models, key performance indicators can be estimated before a compound is synthesized.
For this compound, the calculated enthalpy of formation and density are used in thermochemical codes to predict detonation properties such as detonation velocity (D) and detonation pressure (P). These predictions are invaluable for assessing the potential of a new energetic material.
Furthermore, computational studies can provide insights into the thermal stability of a molecule. The bond dissociation energy (BDE) of the weakest bond in the molecule is often calculated as an indicator of its thermal sensitivity. In the case of azotetrazoles, the C-N and N-N bonds are of particular interest. Studies on the thermal safety of 1,1'-dimethyl-5,5'-azotetrazole monohydrate have been conducted using techniques like differential scanning calorimetry (DSC) to determine kinetic parameters of its exothermic decomposition. researchgate.net These experimental results can be correlated with and explained by theoretical calculations.
Below is a table summarizing key thermal decomposition parameters for 1,1'-Dimethyl-5,5'-azotetrazole monohydrate (1,1'-DMATZM) obtained from experimental studies. researchgate.net
| Parameter | Value | Unit |
| Apparent Activation Energy (Ea) | 114.1 | kJ/mol |
| Pre-exponential Factor (A) | 108.72 | s-1 |
| Critical Temperature of Thermal Explosion | 215.45 | °C |
These parameters are crucial for evaluating the thermal safety and stability of the compound. researchgate.net
Detonation Velocity and Pressure Simulations (e.g., EXPLO5)
Simulations of detonation velocity (VD) and detonation pressure (PCJ) are crucial for assessing the potential of an energetic material. The EXPLO5 thermochemical code is a widely used tool for such predictions, calculating the performance of ideal high explosives and various energetic formulations. matec-conferences.orgsciencemadness.org It operates on the basis of chemical equilibrium and a steady-state model of detonation, employing equations of state like the Becker-Kistiakowsky-Wilson (BKW) equation for gaseous detonation products. semanticscholar.org
For context, the table below presents calculated detonation parameters for some well-known energetic materials, which would serve as a benchmark for any future simulations of this compound.
| Compound | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| HMX | > 9.0 | > 39.0 |
| RDX | ~ 8.7 | ~ 34.0 |
| TNT | ~ 6.9 | ~ 19.0 |
| Data for illustrative purposes and may vary based on calculation methods and initial density. |
A study on the thermal safety of 1,1'-Dimethyl-5,5'-azotetrazole monohydrate (1,1'-DMATZ) and 2,2'-Dimethyl-5,5'-azotetrazole (2,2'-DMATZ) has been conducted, indicating that the position of the methyl group influences thermal stability. researchgate.net However, this study did not report detonation performance parameters.
Specific Impulse Calculations
Specific impulse (Isp) is a measure of the efficiency of a rocket propellant. Higher values indicate a more efficient propellant. The EXPLO5 code can also be utilized to calculate the specific impulse for energetic compounds under isobaric combustion conditions. matec-conferences.orgresearchgate.net
Similar to detonation parameters, specific impulse calculations for this compound are not prominently featured in the available scientific literature. However, theoretical studies on other nitrogen-rich heterocycles have demonstrated their potential as ingredients in propellant compositions. Calculated specific impulse values for some of these compounds have been found to be between 248 and 270 seconds. researchgate.net These values are competitive and suggest that nitrogen-rich compounds, in general, are promising candidates for propellant applications.
Conformational Analysis and Stereochemical Influences of the trans Configuration
The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its properties, including stability and reactivity. fiveable.melibretexts.org Conformational analysis is the study of the energetics of these different spatial arrangements. lumenlearning.comchemistrysteps.com
In this compound, the key structural features influencing its conformation are the azo bridge (-N=N-) and the two tetrazole rings substituted with methyl groups. The trans configuration refers to the arrangement of the two tetrazole rings on opposite sides of the azo bond. This arrangement is generally more stable than the corresponding cis isomer due to reduced steric hindrance between the bulky tetrazole rings.
The stereochemical influence of the trans configuration is primarily the establishment of a more linear and extended molecular shape compared to the bent structure of a potential cis isomer. This can have implications for how the molecules pack in a crystal lattice, which in turn affects the density and, consequently, the detonation performance of the material. A more efficient crystal packing generally leads to a higher density, which is a desirable characteristic for energetic materials.
While a detailed conformational analysis of this compound based on specific experimental or computational studies is not available in the searched literature, the principles of stereochemistry suggest that the trans isomer would be the thermodynamically preferred and more stable form.
Research Applications in Advanced Materials Science
High-Energy-Density Materials (HEDMs) Development
The quest for new high-energy-density materials (HEDMs) that offer superior performance and enhanced safety profiles is a major driver of modern energetic materials research. Tetrazole derivatives, particularly those with azo linkages, are considered ideal candidates for HEDMs due to their high heats of formation, high density, and the generation of environmentally benign nitrogen gas upon combustion. researchgate.net
The development of energetic materials based on tetrazole systems follows several rational design principles aimed at maximizing performance while maintaining stability. The core of this design is the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, which is thermodynamically stable and possesses a high positive heat of formation. sciencemadness.org Key design strategies include:
High Nitrogen Content : The primary principle is to maximize the nitrogen content of the molecule. Nitrogen-rich compounds release a large amount of energy upon decomposition through the formation of the very stable dinitrogen (N₂) molecule. The tetrazole ring itself is a foundational block for achieving this. researchgate.net
Energetic Functional Groups : Incorporating energetic functionalities like azo (-N=N-), nitro (NO₂), or nitramine (N-NO₂) groups into the molecular structure further increases the energy density. sci-hub.box The azo bridge in azotetrazoles is particularly effective, linking two high-nitrogen tetrazole rings.
Oxygen Balance : For applications requiring explosive power, achieving an optimal oxygen balance is crucial for efficient combustion. This can be done by forming salts with oxygen-rich anions. sci-hub.box
Molecular Stability : While high energy content is desired, the molecule must be stable enough for safe handling and storage. Studies on 1,1'-Dimethyl-5,5'-azotetrazole (1,1'-DMATZ) show it to be thermally stable, a critical property for practical HEDMs. researchgate.net The position of substituent groups, such as the methyl group in 1,1'-DMATZ, is a principal factor affecting its thermal safety. researchgate.net
Tetrazole-based compounds are highly sought after for applications as propellants and gas generators in various systems, including automotive airbags and rocket propulsion. nih.govresearchgate.net Their desirability stems from several key properties:
High Gas Yield : The decomposition of azotetrazoles produces a large volume of gas, primarily nitrogen (N₂). researchgate.net This makes them efficient for propellant and gas-generation applications.
Low Smoke and Environmental Friendliness : The primary decomposition product, nitrogen gas, is non-toxic, non-corrosive, and produces minimal smoke, making these materials environmentally benign compared to traditional formulations. researchgate.netnih.gov
Good Thermal Stability : Compounds like 1,1'-DMATZ exhibit good thermal stability, which is essential for predictable performance and safety in propellant grains and gas generant compositions. researchgate.net Research combining tetrazole and triazole frameworks has yielded materials with exceptional thermal decomposition behavior and low mechanical sensitivity, making them promising for next-generation propellants. nih.gov
The high energy content and detonation properties of azotetrazole (B13743461) derivatives make them attractive for inclusion in explosive formulations. Salts of 5,5'-azotetrazole have been identified as potential HEDMs for military and industrial applications due to their high detonation velocities and pressures. researchgate.net While free 5,5'-azotetrazole is noted to be unstable, its salts and substituted derivatives like trans-1,1'-Dimethyl-5,5'-azotetrazole exhibit greater stability. sciencemadness.org The oxidation of 5-aminotetrazole (B145819) to form 5,5'-azotetrazoles is a key synthetic route to materials that can be applied as primary explosives or as components in electric igniter mixtures. sciencemadness.org The thermal safety of 1,1'-DMATZ has been evaluated, providing critical data for its potential use as an ingredient in cast explosives. researchgate.net
| Parameter | Value | Method/Note |
|---|---|---|
| Apparent Activation Energy (Ea) | 114.1 kJ/mol | From DSC data |
| Pre-exponential Factor (A) | 10^8.72 s⁻¹ | From DSC data |
| Critical Temperature of Thermal Explosion | 215.45 °C | Calculated value |
| Impact Sensitivity (H₅₀) | 28.88 cm | Calculated via Friedman's formula |
Coordination Chemistry and Ligand Design Using Azotetrazole Moieties
The field of energetic materials has increasingly utilized coordination chemistry to create "energetic coordination compounds" (ECCs), where metal centers are complexed with energetic ligands. d-nb.info The tetrazole ring, with its multiple nitrogen donor atoms, is an excellent ligand for this purpose. d-nb.infotuwien.at
The 5,5'-azotetrazolate dianion can act as a bridging ligand, coordinating with metal ions through its nitrogen atoms to form stable complexes. Research has demonstrated the synthesis of coordination compounds with metals like Nickel(II) using the 5,5'-azotetrazole moiety. rsc.org These ECCs can exhibit unique properties where the ligand significantly influences the final characteristics, including sensitivity and energetic performance. d-nb.info For example, using different tetrazole-based ligands allows for the tuning of properties; some ligands yield materials with outstanding performance but high sensitivity, while slight modifications can produce safer, more handleable compounds. d-nb.info The design of such complexes allows for the creation of novel materials, including potential lead-free primary explosives, where the energetic properties can be finely adjusted. d-nb.infonih.gov
Research into Photochemical and Light-Sensitive Materials
Research into the photochemical properties of azotetrazoles is an emerging area. While extensive data on this compound is not widely available, the broader class of azo compounds is known for photoisomerization (trans-cis switching), and energetic materials are being investigated for light-based initiation. A key area of interest is the laser ignition of energetic materials. d-nb.info This technology requires primary explosives that can be safely initiated by low-energy laser irradiation. The development of ECCs using tetrazole-based ligands is a promising approach for this application, as the coordination structure can influence the material's absorption and response to light energy. d-nb.info Therefore, coordination compounds derived from azotetrazole moieties represent a logical platform for investigating new light-sensitive energetic materials.
Environmental Impact Considerations of Decomposition Products, Focusing on Nitrogen Gas Evolution
A significant advantage of nitrogen-rich energetic materials like this compound is their favorable environmental profile upon decomposition. The primary goal in designing "green" energetic materials is to minimize toxic and solid byproducts.
The thermal decomposition of 5,5'-azotetrazole salts primarily yields gaseous products, with nitrogen (N₂) being a major component. researchgate.net The high nitrogen content of the molecule ensures that the formation of N₂ is the most energetically favorable decomposition pathway. researchgate.net This leads to several environmental benefits:
Benign Products : Nitrogen gas is a harmless, major component of the atmosphere.
Low Smoke : The generation of gaseous products results in low-smoke or smokeless combustion, a desirable trait for both military and civilian applications like gas generators. researchgate.net
No Solid Residue : Unlike many traditional explosives that leave behind solid carbon or metal oxide residues, the ideal decomposition of azotetrazoles is clean.
Because of these characteristics, tetrazole derivatives are considered environmentally friendly and are actively researched as greener alternatives to conventional energetic materials. researchgate.netnih.gov
Q & A
Q. What are the optimal synthetic routes for trans-1,1'-Dimethyl-5,5'-azotetrazole, and how is structural confirmation achieved?
- Methodological Answer : The compound is synthesized via oxidative coupling of 1-methyl-5-aminotetrazole using sodium hypochlorite (NaClO) under controlled conditions (70°C, 20 minutes, 1:48 molar ratio of precursor to acid). Yield optimization involves orthogonal experimental designs . Structural confirmation employs:
- Elemental analysis : C, H, N content validation.
- Spectroscopy : IR (N=N stretching at ~1,400 cm⁻¹) and UV-Vis (λ_max = 372 nm for trans isomer) .
- X-ray diffraction : Single-crystal analysis confirms trans configuration via centrosymmetric packing .
Q. What are the key physicochemical properties influencing its handling in energetic applications?
- Methodological Answer :
- Solubility : Alkali metal salts (e.g., Na⁺, K⁺) are water-soluble; transition metal salts (Cu²⁺, Ag⁺) are insoluble .
- Stability : Hydrated salts are friction-insensitive but explode upon dehydration. Anhydrous forms are impact-sensitive .
- Thermal Behavior : Decomposition onset at ~150°C (trans isomer) with exothermic peaks observed via DSC .
Q. How is the compound characterized for purity and phase homogeneity?
- Methodological Answer :
- Powder XRD : Pawley fits compare experimental and calculated patterns to confirm bulk phase purity .
- Thermogravimetric Analysis (TGA) : Monitors dehydration steps (e.g., loss of crystallization water) .
- Chromatography : HPLC or GC-MS detects residual precursors or byproducts .
Advanced Research Questions
Q. How do contradictions in thermal decomposition data arise, and how can they be resolved?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 149–150°C vs. 170–171°C for cis/trans isomers) stem from:
- Hydration state : Hydrated vs. anhydrous forms .
- Kinetic models : Kissinger vs. Ozawa methods yield varying activation energies (Eₐ). For this compound, Eₐ ≈ 120–150 kJ/mol via Kissinger .
Resolution requires standardizing sample preparation (e.g., drying protocols) and cross-validating with multiple techniques (DSC, TGA, vacuum stability tests) .
Q. What computational methods predict thermodynamic properties like enthalpy of combustion?
- Methodological Answer : Group additivity methods calculate ΔH_combustion (e.g., +764 kJ/mol predicted vs. +792 kJ/mol experimental). Limitations include neglecting steric effects in azo groups . Table 1 : Thermodynamic Data Comparison
| Property | Experimental Value | Predicted Value | Error (%) |
|---|---|---|---|
| ΔH_combustion (kJ/mol) | +792 | +764 | 3.5 |
| Eₐ (kJ/mol) | 148 | 142 | 4.0 |
Q. Can green electrochemical synthesis replace traditional oxidative methods?
- Methodological Answer : Electrooxidation of 5-aminotetrazole in aqueous KOH generates 5,5'-azotetrazole potassium salt with H₂ co-production, achieving ~85% yield. Advantages include reduced NaClO waste and scalability . Challenges include electrode fouling and lower reaction rates vs. chemical oxidation .
Q. How do crystal packing and counterions modulate energetic performance?
- Methodological Answer :
- Cation effects : Organic cations (e.g., tetramethylguanidinium) increase density (1.65–1.80 g/cm³) and detonation velocity (VOD ≈ 8,500 m/s) vs. inorganic salts .
- Packing analysis : Hydrogen-bond networks in [Fe(ATZ)(H₂O)₄]·2H₂O reduce sensitivity by dissipating mechanical energy .
Contradictions and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
